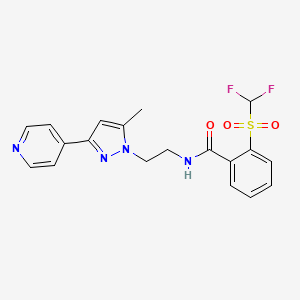

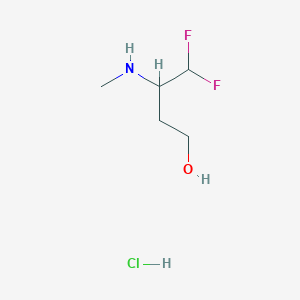

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

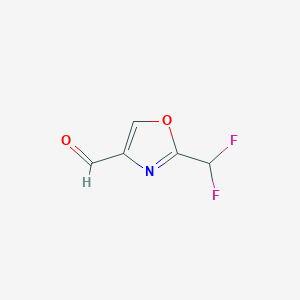

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23F2N3O3S and its molecular weight is 447.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Synthesis of Sulfonamides Incorporating Piperazinyl-Ureido Moieties A series of benzenesulfonamide derivatives incorporating ureido moieties was synthesized to act as inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII. These compounds were developed following the lead molecule SLC-0111, a sulfonamide carbonic anhydrase inhibitor in Phase I clinical trials for antitumor applications. The compounds exhibited low nanomolar inhibition against all four isoforms, suggesting potential for pharmacological applications beyond cancer treatment (Congiu et al., 2015).

Discovery of Benzenesulfonamides with Anticonvulsant Action Novel benzenesulfonamide derivatives were identified as potent inhibitors of human carbonic anhydrase isoforms I, II, VII, and XII. Some derivatives demonstrated significant anticonvulsant activity, offering protection against seizures in animal models. This research highlights the therapeutic potential of these compounds in treating epilepsy and related seizure disorders (Mishra et al., 2017).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Piperazine and Piperidine Derivatives A study synthesized and evaluated the antimicrobial efficacy of piperazine and piperidine derivatives against common bacterial pathogens. Specific compounds demonstrated potent activity against gram-negative bacteria like P. aeruginosa and gram-positive bacteria such as S. aureus. These findings suggest the potential use of these derivatives in addressing drug-resistant bacterial infections (Mishra & Chundawat, 2019).

Antioxidant and Enzyme Inhibition Profiles

Sulphonamides Incorporating Triazine Motifs A novel series of benzenesulfonamides incorporating 1,3,5-triazine motifs was investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders. The compounds showed moderate antioxidant activity and significant enzyme inhibition, suggesting their potential as therapeutic agents for conditions such as Alzheimer's and Parkinson's diseases (Lolak et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and inhibits adenylyl cyclase. Activation of this receptor leads to neuronal hyperpolarization .

Mode of Action

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide acts as a highly potent selective full agonist at the 5-HT1A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT1A receptor and mimics the effect of serotonin, leading to the activation of an intracellular response .

Biochemical Pathways

The activation of the 5-HT1A receptor by 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide can lead to various downstream effects. One of the key pathways involves the inhibition of adenylyl cyclase activity, which decreases the conversion of ATP to cyclic AMP (cAMP). This results in a decrease in the activity of protein kinase A (PKA), leading to changes in the phosphorylation state of various proteins and altering their activity .

Result of Action

The activation of the 5-HT1A receptor by 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide leads to a variety of cellular and molecular effects. Given its role as a full agonist, it can lead to a maximal biological response when binding to the receptor . This can result in various physiological effects, including anxiolytic effects following central administration in vivo .

properties

IUPAC Name |

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O3S/c23-17-3-7-19(8-4-17)26-11-13-27(14-12-26)21(22-2-1-15-30-22)16-25-31(28,29)20-9-5-18(24)6-10-20/h1-10,15,21,25H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLXCGNFQFDJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)

![11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one](/img/structure/B2979952.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2979953.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979957.png)